- Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis, Organic Letters, 2022, 24(16), 3024-3027

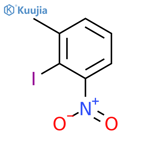

Cas no 89938-16-9 (2-iodo-3-methylaniline)

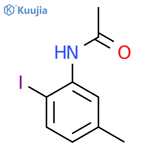

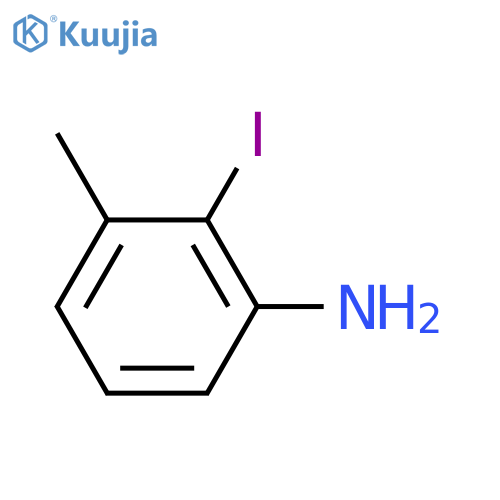

2-iodo-3-methylaniline structure

商品名:2-iodo-3-methylaniline

2-iodo-3-methylaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2-iodo-3-methyl-

- 2-IODO-3-METHYLANILINE

- 2-Iodo-3-methylbenzenamine (ACI)

- m-Toluidine, 2-iodo- (7CI)

- AS-46345

- SCHEMBL8773077

- CL9431

- 89938-16-9

- DTXSID40602188

- CS-0094462

- AKOS025403194

- MFCD11505640

- EN300-88612

- m-Toluidine, 2-iodo-

- 2-iodo-3-methyl-aniline

- SY034644

- 2-iodo-3-methylaniline

-

- MDL: MFCD11505640

- インチ: 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3

- InChIKey: GVVUQVPDBMPZKL-UHFFFAOYSA-N

- ほほえんだ: IC1C(C)=CC=CC=1N

計算された属性

- せいみつぶんしりょう: 232.97

- どういたいしつりょう: 232.97

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.8±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 268.6±28.0 °C at 760 mmHg

- フラッシュポイント: 116.2±24.0 °C

- じょうきあつ: No data available

2-iodo-3-methylaniline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302 (100%) H312 (100%) H315 (100%)

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H302 (100%) H312 (100%) H315 (100%)

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

2-iodo-3-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-25g |

2-Iodo-3-methylaniline |

89938-16-9 | 98% | 25g |

¥5192.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-1g |

2-Iodo-3-methylaniline |

89938-16-9 | 95% | 1g |

¥282.0 | 2024-07-18 | |

| Enamine | EN300-88612-10.0g |

2-iodo-3-methylaniline |

89938-16-9 | 95% | 10.0g |

$707.0 | 2023-02-11 | |

| Enamine | EN300-88612-0.05g |

2-iodo-3-methylaniline |

89938-16-9 | 95% | 0.05g |

$22.0 | 2023-09-01 | |

| Enamine | EN300-88612-0.1g |

2-iodo-3-methylaniline |

89938-16-9 | 95% | 0.1g |

$33.0 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-100mg |

2-Iodo-3-methylaniline |

89938-16-9 | 98% | 100mg |

¥123.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-1g |

2-Iodo-3-methylaniline |

89938-16-9 | 98% | 1g |

¥439.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-250mg |

2-Iodo-3-methylaniline |

89938-16-9 | 95% | 250mg |

¥117.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-5g |

2-Iodo-3-methylaniline |

89938-16-9 | 95% | 5g |

¥1124.0 | 2024-07-18 | |

| Alichem | A013033347-500mg |

2-Iodo-3-methylaniline |

89938-16-9 | 97% | 500mg |

$823.15 | 2023-08-31 |

2-iodo-3-methylaniline 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; 3 h, rt → reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 78 °C

リファレンス

- Indole synthesis based on a modified Koser reagent, Angewandte Chemie, 2014, 53(28), 7349-7353

合成方法 3

はんのうじょうけん

1.1 Reagents: Iodine , Potassium iodide , Oxygen Solvents: Acetonitrile ; 2 h, 160 °C

リファレンス

- A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen, Organic Chemistry Frontiers, 2021, 8(16), 4479-4484

合成方法 4

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; rt

リファレンス

- Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional Quinolines, Synthesis, 2016, 48(6), 855-864

合成方法 5

はんのうじょうけん

リファレンス

- Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds, Chemical Science, 2014, 5(4), 1585-1590

合成方法 6

はんのうじょうけん

1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1)

リファレンス

- Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors, Organic Chemistry Frontiers, 2021, 8(12), 2963-2969

合成方法 7

はんのうじょうけん

1.1 Reagents: Iodine Solvents: Acetic acid ; 30 min, rt; 12 h, 120 °C

リファレンス

- Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilines, Journal of Molecular Structure, 2013, 1054, 1054-1055

合成方法 8

はんのうじょうけん

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

リファレンス

- Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformations, ChemRxiv, 2019, 1, 1-16

合成方法 9

はんのうじょうけん

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

リファレンス

- Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative Transformations, Advanced Synthesis & Catalysis, 2020, 362(1), 184-191

合成方法 10

はんのうじょうけん

1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1) Solvents: Methanol ; 65 °C; 2 h, 65 °C

リファレンス

- Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide Derivatives, Organic Letters, 2013, 15(16), 4234-4237

2-iodo-3-methylaniline Raw materials

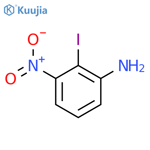

- 2-iodo-3-nitroaniline

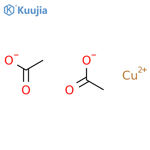

- Copper(II) Acetate, Anhydrous

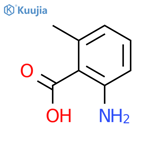

- 2-Amino-6-methylbenzoic acid

- 2-Iodo-1-methyl-3-nitrobenzene

2-iodo-3-methylaniline Preparation Products

2-iodo-3-methylaniline 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

89938-16-9 (2-iodo-3-methylaniline) 関連製品

- 117832-15-2(3,5-Dimethyl-4-iodoaniline)

- 13194-69-9(2-Iodo-5-methylaniline)

- 4949-69-3(4-Iodo-3-methylaniline)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89938-16-9)2-iodo-3-methylaniline

清らかである:99%

はかる:5g

価格 ($):152.0